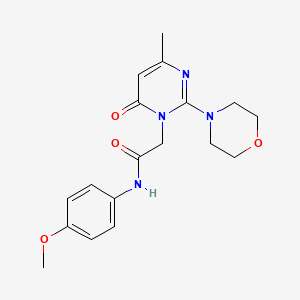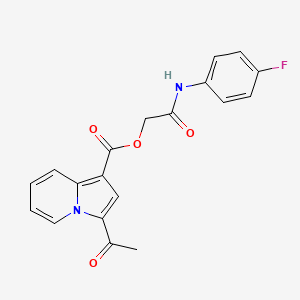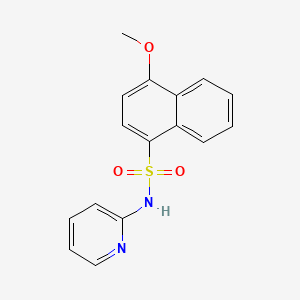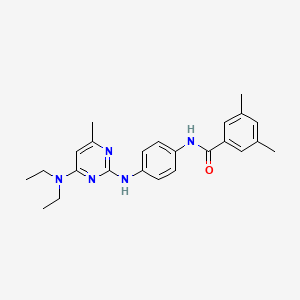
Cyclohexyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H28ClN3O2 and its molecular weight is 341.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Applications
Synthesis of Cyclohexyl and Piperazine Derivatives
The research efforts have led to the synthesis of various cyclohexyl and piperazine derivatives. For instance, studies have explored the synthesis of cyclohexanone derivatives involving reactions with acetylenecarboxylic acids esters, resulting in the formation of compounds with potential applications in drug development (Malkova et al., 2016)[https://consensus.app/papers/expansion-piperidine-ring-ring-reactions-piperidine-malkova/decd162033e651e0a0784010f62240f4/?utm_source=chatgpt]. Similarly, the synthesis of ketamine derivatives through Mannich reactions has been reported, highlighting the potential for creating new therapeutic agents (Masaud et al., 2022)[https://consensus.app/papers/synthesis-ketamine-derivatives-mannich-reactions-masaud/bda594996d1a5c9a974490784e784283/?utm_source=chatgpt].
Antimicrobial and Antifungal Activity
Antibacterial and Antifungal Properties
Compounds containing cyclohexyl and piperazine structures have been synthesized and evaluated for their antibacterial and antifungal activities. Roshan (2018) investigated the antimicrobial properties of specific cyclohexanone hydrochloride derivatives, revealing some of the compounds exhibited moderate activity against various pathogens Roshan, 2018. These findings underscore the potential of such chemical structures in developing new antimicrobial agents.
Pharmacological Activities
Anticancer and Antituberculosis Studies
Derivatives of cyclohexyl and piperazine have been synthesized and assessed for their anticancer and antituberculosis effects. Mallikarjuna et al. (2014) conducted studies on specific piperazine methanone derivatives, showing significant activity against both cancer cells and tuberculosis bacteria, highlighting the therapeutic potential of these compounds Mallikarjuna et al., 2014.
Mechanism of Action
properties
IUPAC Name |
cyclohexyl-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2.ClH/c1-13-16(14(2)22-18-13)12-19-8-10-20(11-9-19)17(21)15-6-4-3-5-7-15;/h15H,3-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNXAPNBQAZEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3CCCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2725663.png)
![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2725664.png)

![5-(4-Cyclohexylpiperazin-1-yl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2725667.png)

![N-[4,4-Dimethyl-1-(methylamino)pentan-3-yl]acetamide;hydrochloride](/img/structure/B2725669.png)

![2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2725671.png)
![1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2725674.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2725678.png)

![N-(2-chloro-4-fluorophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2725681.png)

